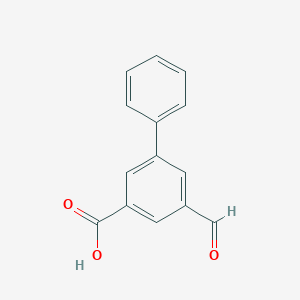
3-Formyl-5-phenylbenzoic acid
Beschreibung
3-Formyl-5-phenylbenzoic acid is a benzoic acid derivative featuring a formyl (-CHO) group at the 3-position and a phenyl (-C₆H₅) substituent at the 5-position of the aromatic ring. This compound combines the reactivity of the aldehyde group with the carboxylic acid functionality, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination polymers.
Eigenschaften
CAS-Nummer |
2171840-25-6; 222180-19-0 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.231 |
IUPAC-Name |
3-formyl-5-phenylbenzoic acid |
InChI |
InChI=1S/C14H10O3/c15-9-10-6-12(8-13(7-10)14(16)17)11-4-2-1-3-5-11/h1-9H,(H,16,17) |
InChI-Schlüssel |
VKVZVRIBCULALV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Carboxylic Acid Reactivity
The carboxylic acid group in 3-formyl-5-phenylbenzoic acid enables classic acid-catalyzed reactions:
Esterification and Amidation
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, HCl) to form methyl/ethyl esters. For example:
$$ \text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} $$ . -
Amidation : Forms amides when treated with amines (e.g., NH₃, alkylamines) via activation with reagents like thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) .
Acyl Chloride Formation
-
Conversion to acyl chloride using SOCl₂ or PCl₅ enables nucleophilic substitution (e.g., Friedel-Crafts acylation, Grignard reactions) .
Formyl Group Reactivity
The aldehyde moiety participates in nucleophilic additions and redox reactions:
Nucleophilic Addition
-
Grignard Reagents : Forms secondary alcohols upon reaction with organomagnesium halides:
$$ \text{R-CHO} + \text{R'MgX} \rightarrow \text{R-CH(OH)-R'} $$ . -
Wittig Reaction : Generates alkenes via reaction with ylides .
Oxidation and Reduction
-
Oxidation : The formyl group oxidizes to a carboxylic acid (e.g., using KMnO₄ or CrO₃) .
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aldehyde to a primary alcohol .
Aromatic Electrophilic Substitution
The phenyl ring undergoes substitution reactions at activated positions:
Nitration and Sulfonation
-
Nitration (HNO₃/H₂SO₄) occurs at the meta position relative to electron-withdrawing groups (-COOH, -CHO) .
Cross-Coupling Reactions
Transition-metal catalysis (Pd, Cu) facilitates:
-
Suzuki-Miyaura Coupling : Forms biaryl systems with boronic acids .
-
Heck Reaction : Alkenylation via palladium-catalyzed coupling .
Intramolecular Cyclization
The proximity of the formyl and carboxylic acid groups enables cyclization:
-
Lactone Formation : Under acidic conditions, intramolecular esterification generates a five- or six-membered lactone .
Decarboxylation and Deformylation
Under thermal or oxidative conditions:
-
Decarboxylation : Loss of CO₂ at high temperatures (>200°C), forming 3-phenylbenzaldehyde derivatives .
-
Deformylation : Acidic cleavage of the aldehyde group yields 5-phenylbenzoic acid .
Key Research Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
* Theoretical data inferred from structural analogs.
Key Comparisons:
Compared to iodinated derivatives (e.g., 19719-00-7), this compound lacks heavy atoms, reducing its utility in imaging but improving solubility in organic solvents .
Reactivity: The formyl group in this compound is analogous to that in 2-amino-3-formylbenzoic acid, enabling condensation reactions with hydrazides or amines to form bioactive Schiff bases . The phenyl group at the 5-position may sterically hinder reactions at the 3-CHO group compared to smaller substituents (e.g., -OH or -OCH₃ in 3507-08-2) .
Applications: While 5-formyl-2-hydroxy-3-methoxybenzoic acid is used in antioxidant synthesis due to its phenolic -OH group, this compound’s phenyl substituent could favor applications in polymer chemistry or metal-organic frameworks (MOFs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


